SpaE protein
Descripción
The SpaE protein (sweet potato asparaginyl endopeptidase) is a cysteine protease isolated from Ipomoea batatas (sweet potato). It is encoded by the SPAE gene and plays a critical role in protein degradation during leaf senescence and seed development . Structurally, SpaE is synthesized as a pre-proprotein precursor (492 amino acids) and matures into a 325-residue protein (33–36 kDa) after cleavage of N- and C-terminal propeptides. Key features include:
- Catalytic residues: His¹⁷³ and Cys²¹⁵, critical for enzymatic activity.
- N-glycosylation site: Asn³³², essential for protein stability .
Functionally, SpaE exhibits asparaginyl endopeptidase activity, cleaving peptide bonds at the carboxyl side of asparagine residues. It shares enzymatic similarity with vacuolar processing enzymes (VPEs/legumains), which process seed storage proteins during germination . Transgenic studies in Arabidopsis demonstrate that SpaE overexpression leads to:
Propiedades
Número CAS |
148997-95-9 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Sinónimos |
SpaE protein |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Plant Asparaginyl Endopeptidases (Legumains/VPEs)
SpaE belongs to the legumain family, which includes vacuolar processing enzymes (VPEs) . Key comparisons are summarized in Table 1.
Table 1: SpaE vs. Plant Legumains/VPEs
Key Findings :
Papain-Like Cysteine Proteases (e.g., SPCP2)
SpaE is distinct from papain-like proteases , such as sweet potato SPCP2.
Table 2: SpaE vs. Papain-Like Proteases
Key Findings :
Bacterial SpaE Homologs
The name "SpaE" is also used for unrelated bacterial proteins, highlighting the need for contextual clarity:
Table 3: SpaE in Bacterial Systems
Key Findings :
- Bacterial SpaE proteins are structurally distinct from the sweet potato enzyme, functioning in adhesion (pili) or antibiotic resistance (subtilin transport) .
Functional and Structural Insights
Enzymatic Activity
Stress Response
Research Advancements
- Crystal Structures : While Lactobacillus SpaE (PDB: 6JCH) has been resolved , the sweet potato enzyme’s structure remains uncharacterized.
Q & A
Q. Can SpaE structural motifs inform the design of synthetic adhesins in bioengineering?
- Methodological Answer : Extract SpaE’s binding domain coordinates from PDB files and use RosettaDesign to engineer chimeric proteins. Test adhesion efficiency in microfluidic shear stress models and compare to wild-type SpaE using single-molecule force spectroscopy .
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